
N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazole family and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 is not fully understood. However, it has been suggested that this compound 1 may inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, which is a programmed cell death process. Additionally, this compound 1 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In anti-inflammatory activity, this compound 1 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In anti-viral activity, this compound 1 has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 is its high potency, which allows for the use of lower concentrations in experiments. Additionally, this compound 1 has been shown to have low toxicity in various cell lines. However, one of the limitations of this compound 1 is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1. One potential direction is the optimization of the synthesis method to improve the yield and purity of the this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1. Furthermore, the potential of this compound 1 as a therapeutic agent for various diseases, including cancer and viral infections, needs to be explored in more detail. Finally, the development of more water-soluble analogs of this compound 1 may improve its potential for use in various experiments.
Métodos De Síntesis
The synthesis of N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 involves a multi-step process that starts with the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with methyl iodide to yield N~2~-methyl-N~1~-2-acetamidothiazolium iodide. The final step involves the reaction of N~2~-methyl-N~1~-2-acetamidothiazolium iodide with ethyl cyanoacetate to form this compound 1.
Aplicaciones Científicas De Investigación
Compound 1 has shown potential in various scientific research applications, including cancer therapy, anti-inflammatory activity, and anti-viral activity. In cancer therapy, N~2~-(2-cyanoethyl)-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound 1 has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In anti-viral activity, this compound 1 has been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
2-[2-cyanoethyl(methyl)amino]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-13(5-2-3-10)7-8(14)12-9-11-4-6-15-9/h4,6H,2,5,7H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTWTOBMXAOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4998207.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)
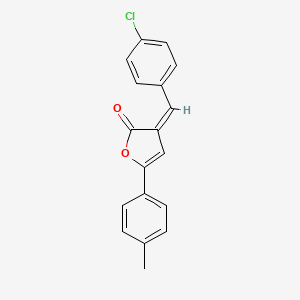
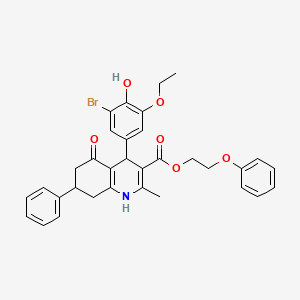
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)
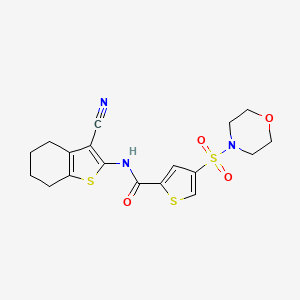
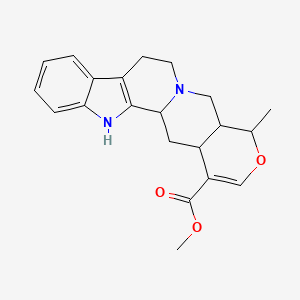
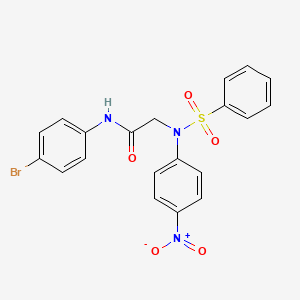
![2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)